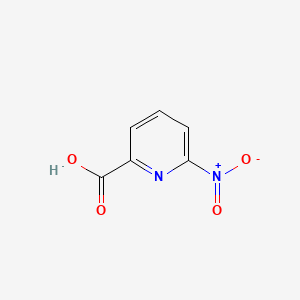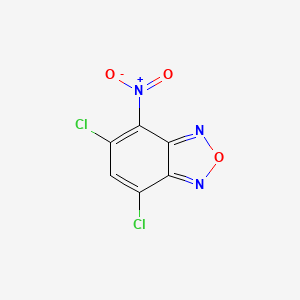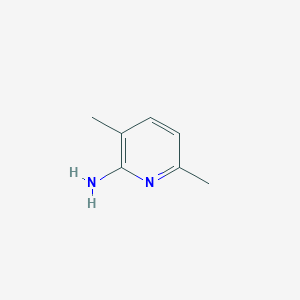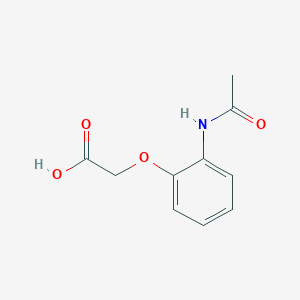![molecular formula C6H6N4 B1296958 [1,2,4]Triazolo[1,5-a]pyridin-2-amine CAS No. 874-46-4](/img/structure/B1296958.png)
[1,2,4]Triazolo[1,5-a]pyridin-2-amine
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry. This compound features a triazole ring fused to a pyridine ring, creating a unique structure that is often found in biologically active molecules. It exhibits a range of biological activities, making it a valuable scaffold in drug design and development .
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-2-amine are various enzymes and receptors. It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity. For instance, as a JAK1 and JAK2 inhibitor, it prevents these enzymes from phosphorylating and activating STAT proteins, which are involved in signal transduction .
Biochemical Pathways
The inhibition of these targets affects several biochemical pathways. For example, the inhibition of JAK1 and JAK2 disrupts the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . The inhibition of PHD-1 affects the hypoxia-inducible factor (HIF) pathway, which is involved in oxygen sensing .
Pharmacokinetics
Its bioavailability is likely influenced by factors such as its lipophilicity .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and pathway involved. For example, its inhibition of JAK1 and JAK2 can lead to reduced inflammation and immune response . Its inhibition of PHD-1 can lead to increased production of erythropoietin and red blood cells .
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyridin-2-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in the signaling pathways of cytokines and growth factors . By inhibiting these enzymes, this compound can modulate immune responses and inflammatory processes. Additionally, it interacts with RORγt, a nuclear receptor that regulates the expression of genes involved in immune responses . The compound’s interaction with PHD-1, an enzyme that regulates the stability of hypoxia-inducible factor (HIF), further highlights its potential in modulating cellular responses to hypoxia .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting JAK1 and JAK2, the compound can alter the signaling pathways of cytokines, leading to changes in immune cell function and inflammatory responses . Additionally, its interaction with RORγt can impact the differentiation and function of T-helper 17 (Th17) cells, which play a role in autoimmune diseases . The compound’s ability to inhibit PHD-1 also suggests potential effects on cellular responses to hypoxia, which can influence processes such as angiogenesis and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and thereby blocking downstream signaling pathways . This inhibition can lead to reduced phosphorylation of signal transducer and activator of transcription (STAT) proteins, which are critical for cytokine signaling . The compound also binds to RORγt, acting as an inverse agonist and reducing the expression of target genes involved in immune responses . Furthermore, its interaction with PHD-1 inhibits the enzyme’s activity, leading to increased stability of HIF and subsequent changes in gene expression related to hypoxia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been associated with sustained inhibition of target enzymes and persistent changes in gene expression . In in vivo studies, the compound’s effects on cellular function may be influenced by factors such as metabolism and clearance rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate immune responses without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and hematological changes . Threshold effects have also been reported, where the compound’s efficacy in modulating immune responses plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially influencing metabolic flux and metabolite levels . Additionally, the compound’s interaction with PHD-1 suggests potential effects on metabolic pathways related to hypoxia and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various proteins, influencing its localization and distribution within different cellular compartments . These interactions can affect the compound’s efficacy and activity, as well as its potential for off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear receptors such as RORγt suggests potential localization within the nucleus, where it can modulate gene expression . Additionally, the compound’s ability to inhibit enzymes such as JAK1 and JAK2 may involve localization to the cytoplasm or cell membrane, where these enzymes are typically active .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of [1,2,4]triazolo[1,5-a]pyridin-2-amine. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time with good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound often involve scalable reactions that can be performed under mild conditions. The microwave-mediated synthesis mentioned earlier is particularly suitable for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted triazolo[1,5-a]pyridines.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Another triazole-fused heterocycle with similar biological activities.
[1,2,4]Triazolo[3,4-a]pyridine: A structural isomer with different reactivity and biological properties.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-2-amine is unique due to its specific fusion of the triazole and pyridine rings, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inverse agonist and enzyme inhibitor makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTMVIAGTMTVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342730 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-46-4 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














